molecular formula C11H15NO4S B14812401 N-(4-Cyclopropoxy-3-methoxyphenyl)methanesulfonamide

N-(4-Cyclopropoxy-3-methoxyphenyl)methanesulfonamide

Cat. No.: B14812401
M. Wt: 257.31 g/mol
InChI Key: SEXVIALCDCSLGO-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-3-methoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.309 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-3-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and cyclopropoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Cyclopropoxy-3-methoxyphenyl)methanesulfonamide is used in various scientific research fields:

Mechanism of Action

The mechanism by which N-(4-Cyclopropoxy-3-methoxyphenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropoxy-3-methoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

N-(4-cyclopropyloxy-3-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C11H15NO4S/c1-15-11-7-8(12-17(2,13)14)3-6-10(11)16-9-4-5-9/h3,6-7,9,12H,4-5H2,1-2H3

InChI Key

SEXVIALCDCSLGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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